Fmoc-DOOA*HCl

Description

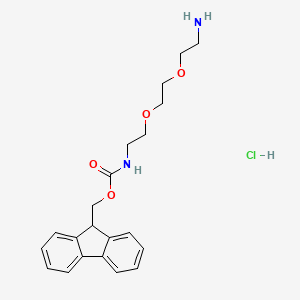

Fmoc-DOOA·HCl (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,6-diaminohexane hydrochloride) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions. The compound’s molecular formula is C21H26N2O2·HCl (MW: 374.9 g/mol), with a CAS number 166410-37-3 or 945923-91-1 . Its primary application lies in constructing peptide backbones or serving as a linker in combinatorial chemistry due to its diaminohexane structure, which introduces flexibility and spacing in synthetic peptides.

Properties

Molecular Formula |

C21H27ClN2O4 |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-9-11-25-13-14-26-12-10-23-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15,22H2,(H,23,24);1H |

InChI Key |

AEKDFMRQTBNGKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Physicochemical Properties

The table below compares Fmoc-DOOA·HCl with structurally related Fmoc-protected amino acids:

Key Observations:

- Chain Length and Flexibility: Fmoc-DOOA·HCl’s diaminohexane backbone provides greater flexibility compared to shorter analogs like Fmoc-Dab-OH (4 carbons) .

- Solubility : Fmoc-Lys-OAll·HCl exhibits higher aqueous solubility (0.00536 mg/mL) due to its allyl ester group, whereas Fmoc-DOOA·HCl requires organic solvents like DMF for dissolution .

- Chirality: Unlike Fmoc-D-Orn-OH·HCl, Fmoc-DOOA·HCl lacks chiral centers, simplifying its use in non-stereoselective syntheses .

Critical Analysis of Research Findings

- Contradictions in Solubility : Fmoc-Lys-OAll·HCl’s solubility data (0.00536 mg/mL) conflicts with Fmoc-DOOA·HCl’s reliance on organic solvents, highlighting the need for tailored solvent systems in SPPS.

- Patent Landscape : Fmoc-DOOA·HCl has 37 patents, indicating broad industrial applicability, while Fmoc-Dab-OH has only 16 .

- Safety Profiles : Fmoc-D-HoArg-OH·HCl lacks comprehensive safety data, whereas Fmoc-Arg-OH·HCl is well-documented for low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.